molecular formula C33H40O15 B1232236 Icarin

Icarin

Cat. No.: B1232236
M. Wt: 676.7 g/mol
InChI Key: TZJALUIVHRYQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icariin, a prenylated flavonoid glycoside derived from Epimedium species, has garnered significant attention for its diverse pharmacological activities, including osteogenic, anti-inflammatory, anticancer, and cardioprotective effects . Structurally, icariin contains two sugar moieties (rhamnose and glucose) attached to its aglycone core, which differentiates it from related compounds like icariside I, icariside II, and icaritin. Its hydrophilicity and metabolic pathways influence its bioavailability and biological activity .

Preparation Methods

Ethanol Extraction and Acid-Mediated Crystallization

The conventional method for icariin preparation involves ethanol extraction from Epimedium leaves, followed by acid treatment and crystallization. Patent CN103275148A outlines a two-stage reflux process using 70–80% ethanol, achieving yields exceeding 90% .

Solvent Selection and Reflux Parameters

Ethanol concentration critically influences extraction efficiency. A 70–80% ethanol solution optimally dissolves icariin’s glycosidic and aglycone moieties while minimizing co-extraction of polar impurities . Primary reflux for 3–4 hours at 70–80°C extracts ~80% of icariin, with secondary reflux (1–2 hours) recovering residual compounds from the marc .

Acidification and Crystallization

Post-extraction, the combined filtrate undergoes vacuum concentration to a crude extract with ≤5% moisture . Adjusting the pH to 3–5 with 40–50% hydrochloric acid induces precipitation of acidic impurities. Subsequent tempering at 50–60°C for 10–15 hours promotes icariin crystallization, yielding a purity of ≥95% after distilled water rinsing .

Table 1: Ethanol Extraction Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Ethanol concentration70–80%90–9592–95
Reflux duration3–4 h (primary)80–8588–90
1–2 h (secondary)10–1585–88
Acidification pH3–595–98
Crystallization time10–15 h97–99

Total Synthesis via Claisen Rearrangement

For laboratories lacking plant-derived starting materials, total synthesis offers an alternative. Patent CN101723999B details a 12-step route starting from benzyl alcohol and bromoacetonitrile, achieving icariin synthesis with 73% overall yield .

Key Synthetic Steps

  • Cyanomethyl Benzyl Ether Formation : Benzyl alcohol reacts with bromoacetonitrile in acetonitrile using sodium hydride as a base, yielding the ether intermediate (73% yield) .

  • Claisen Rearrangement : The ether undergoes -sigmatropic rearrangement at 150°C to introduce the isopentenyl group, critical for icariin’s bioactivity .

  • Glycosylation : β-Bromo-2,3,4,6-tetra-O-acetylglucopyranoside couples with the aglycone under silver triflate catalysis, forming the 7-O-glucosidic bond .

Deprotection Strategies

Final deprotection employs hydrogenolysis (H₂/Pd-C) to remove benzyl groups and saponification (NaOH/MeOH) to cleave acetyl protecting groups, yielding icariin with 98% purity .

Enzymatic Hydrolysis for High-Purity Icariin

Enzymatic methods leverage glycosidases to hydrolyze icariin precursors from Epimedium extracts. Aspergillus sp. Y848-derived β-glucosidase and rhamnosidase convert epimedin C to icariin with 92.5% molar yield .

Enzyme Production and Optimization

Optimal enzyme induction occurs in media containing 5% wheat bran extract and 0.7% Epimedium leaf powder, yielding a 73.2 kDa glycosidase . The enzyme exhibits maximal activity at pH 5.0 and 40°C, with Kₘ = 15.63 mM and Vₘₐₓ = 55.56 mM/h for icariin .

Hydrolysis Conditions

Crude enzyme preparations (2.5% w/v) incubated with icariin at 40°C for 18–20 hours achieve near-complete conversion (98%) . Ethyl acetate extraction isolates icariin at 98% purity, avoiding toxic solvents .

Table 2: Enzymatic vs. Chemical Synthesis Comparison

ParameterEnzymatic MethodChemical Synthesis
Yield (%)92.573
Purity (%)9898
Reaction time (h)18–2048–72
Environmental impactLow (aqueous)High (organic solvents)

Industrial Scalability and Economic Considerations

Ethanol extraction dominates industrial production due to low costs (~$50/kg) and scalability . Enzymatic methods, though environmentally favorable, incur higher enzyme production costs (~$120/kg) . Synthetic routes remain niche due to multi-step complexity and ~$300/kg production costs .

Chemical Reactions Analysis

Types of Reactions

Icarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties .

Scientific Research Applications

Reproductive Health

Therapeutic Effects on Polycystic Ovary Syndrome (PCOS)
Recent studies have demonstrated that icariin can significantly improve symptoms associated with PCOS. In a study involving female rats, icariin administration resulted in enhanced ovarian function, increased follicle numbers, and improved fertility outcomes. Specifically, it was observed that icariin modulated hormone levels by downregulating follicle-stimulating hormone and luteinizing hormone while upregulating estradiol and anti-Müllerian hormone levels .

Ovarian Aging
Icariin has also shown promise in models of ovarian aging. In female mice subjected to D-galactose-induced ovarian aging, icariin improved follicular development and inhibited follicular atresia. It also elevated serum estradiol levels and improved the Bcl-2/Bax ratio, indicating a protective effect against apoptosis in ovarian cells .

Neuroprotection

Alzheimer's Disease and Cognitive Enhancement
Icariin has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Studies indicate that icariin can reduce amyloid-beta deposition and enhance neurogenesis in transgenic mouse models of Alzheimer's disease. It achieves this by inhibiting key proteins involved in the production of amyloid plaques, thereby improving cognitive functions such as spatial learning and memory .

Cerebral Ischemia
In models of cerebral ischemia-reperfusion injury, icariin has been shown to reduce infarct volume and improve neurological outcomes. This effect is attributed to its anti-inflammatory properties, which include downregulating pro-inflammatory cytokines such as IL-1β and TGF-β1 . Additionally, icariin enhances the expression of peroxisome proliferator-activated receptors (PPARs), contributing to its neuroprotective effects.

Cancer Treatment

Anticancer Properties
Icariin exhibits significant anticancer activity across various cancer types, including lung, prostate, gastric, and kidney cancers. Mechanistically, icariin induces apoptosis in cancer cells through multiple pathways, including the PI3K/AKT signaling pathway and endoplasmic reticulum stress signaling . Notably, it has been effective against cancer stem cells and drug-resistant cell lines.

Clinical Insights
A clinical trial involving patients with advanced non-small cell lung cancer showed promising results for icariin derivatives like icaritin. The treatment group exhibited higher median progression-free survival compared to conventional therapies, indicating potential for integrating icariin-based treatments into cancer care protocols .

Bone Regeneration

Osteogenic Effects
Icariin has been recognized for its osteoprotective properties. Studies have demonstrated that local application of icariin can enhance periodontal tissue regeneration by promoting osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs). In mouse models, icariin increased trabecular bone mineral density and alleviated pathological changes associated with bone loss .

Summary Table of Icariin Applications

Application AreaMechanism/EffectKey Findings
Reproductive HealthHormonal modulationImproved ovulation and fertility in PCOS models; protective effects against ovarian aging
NeuroprotectionAnti-inflammatory; neurogenesis enhancementReduced amyloid-beta deposition; improved cognitive function in Alzheimer's models
Cancer TreatmentInduction of apoptosis; targeting cancer stem cellsEffective against multiple cancer types; promising clinical trial results for lung cancer
Bone RegenerationPromotion of osteogenic differentiationEnhanced bone mineral density; improved healing in periodontal defects

Mechanism of Action

The mechanism of action of Icarin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Structural and Metabolic Differences

Icariin is metabolized by gut microbiota and hepatic enzymes into derivatives such as icariside I , icariside II , and icaritin (its deglycosylated aglycone). Key distinctions include:

  • Bioavailability : Icariin exhibits lower intestinal absorption due to glycosylation, whereas its metabolites (e.g., icaritin) show higher membrane permeability .
  • Metabolic Stability : In mice, icariin's cumulative urinary excretion (13.48 ng) is markedly lower than icariside II (2,627.51 ng) and icaritin (3,420.44 ng), reflecting differential metabolic processing .
Compound Structure Key Metabolic Pathway Bioavailability (Urinary Excretion in Mice)
Icariin Glycoside (2 sugars) Hydrolysis by gut microbiota 13.48 ng
Icariside II Monoglycoside (1 sugar) Phase II glucuronidation 2,627.51 ng
Icaritin Aglycone Direct absorption or oxidation 3,420.44 ng

Pharmacological Activities

2.2.1 Osteogenic and Chondrogenic Effects
  • Icariin vs. TGF-β3 strongly induces Col1a1 and ALP, favoring osteogenesis over chondrogenesis .
2.2.2 Anticancer Mechanisms
  • Icariin vs. Icariside II :
    • Icariin suppresses PI3K-Akt/mTOR pathways in osteosarcoma and enhances chemosensitivity in doxorubicin-resistant cells .
    • Icariside II selectively inhibits COX-2/PGE2 in prostate cancer and induces mitochondrial apoptosis .
2.2.3 Anti-Inflammatory and Antioxidant Effects
  • Icariin vs. Synthetic Antioxidants :
    • Icariin activates the Nrf-2/HO-1 pathway, reducing ROS and pro-inflammatory cytokines (IL-1β, IL-6) in chondrocytes .

    • Synthetic antioxidants (e.g., NAC) lack the dual modulation of NF-κB and Nrf-2 observed with icariin .

Dosage and Toxicity

  • Optimal Concentrations :
    • Icariin: 0.1–10 μM for osteoblast differentiation; higher doses (>10 μM) reduce proliferation .
    • Icaritin: Effective at lower doses (e.g., 5–20 μM) due to higher bioavailability .
  • Toxicity : Icariin shows minimal cytotoxicity in PBMCs at therapeutic doses, whereas icaritin may induce apoptosis in cancer cells at 50–100 μM .

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating icariin's osteogenic effects in vitro?

Answer: Standard protocols involve treating osteoblast-like cell lines (e.g., MC3T3-E1) with icariin at concentrations ranging from 0.1–10 μM. Key steps include:

  • Cell Proliferation Assays : Use CCK-8 or MTT to measure viability over 3–7 days, noting biphasic effects (stimulation at low doses vs. inhibition at high doses) .
  • Differentiation Markers : Quantify alkaline phosphatase (ALP) activity via colorimetric assays and mineralized nodule formation using alizarin red staining at days 7–21 .
  • Molecular Analysis : Perform qPCR/Western blot to assess Runx2, OPG, and RANKL expression, ensuring normalization to housekeeping genes (e.g., GAPDH) .

Q. How can researchers standardize icariin dosing in animal models for bone regeneration studies?

Answer:

  • Systemic Delivery : Oral administration (e.g., 5–50 mg/kg/day) or intraperitoneal injection in ovariectomized (OVX) rat models, monitoring serum calcium/phosphorus levels and femoral mechanical strength .
  • Local Controlled Release : Incorporate icariin into biodegradable scaffolds (e.g., CPC microcarriers) and quantify cumulative release via HPLC, observing linear release kinetics over 40 days .
  • Endpoint Validation : Use micro-CT for bone volume/trabecular thickness and histology (H&E staining) to confirm angiogenesis and osteogenesis .

Advanced Research Questions

Q. How does icariin mediate contradictory effects on cell survival and oxidative stress across different models?

Answer:

  • Context-Dependent Nrf-2 Activation : In renal cells, icariin upregulates Nrf-2/HO-1, reducing oxidative damage via Keap1 degradation. However, in ototoxicity models, high doses (500–2000 μM) paradoxically increase ROS via AMPK-SIRT3 pathway dysregulation .

  • Dose Optimization : Use ROS-specific probes (e.g., DCFH-DA) with flow cytometry to identify threshold concentrations where antioxidant-to-pro-oxidative shifts occur .
  • Species-Specific Responses : In C. elegans, hormetic effects are observed: 50 μM reduces survival but extends lifespan via hsf-1/daf-2 pathways, requiring lifespan assays coupled with RNAi knockdowns to validate targets .

Q. What methodologies resolve contradictions in icariin's concentration-dependent osteogenic effects?

Answer:

  • miRNA Modulation : Transfect MC3T3-E1 cells with miR-153 mimics/inhibitors to demonstrate icariin's reversal of miR-153-mediated Runx2 suppression via dual-luciferase reporter assays .
  • Cross-Study Comparisons : Meta-analyze dose-response curves from UMR-106 (10⁻⁶–10⁻⁴ M), ROB (10⁻³ M), and MC3T3-E1 (0.1–10 μM) cells to identify lineage-specific sensitivities .
  • In Vivo/In Vitro Bridging : Compare scaffold-released icariin (steady-state ~1 μM) with systemic doses to reconcile discrepancies in therapeutic windows .

Q. How can researchers dissect icariin's multi-pathway regulatory mechanisms (e.g., JAK/STAT3 vs. BMP/Runx2)?

Answer:

  • Kinase Profiling : Use phospho-specific antibodies in Western blots to track JAK/STAT3 inhibition (reduced p-STAT3) alongside BMP/Smad activation (p-Smad1/5/8) in myeloma and osteoblast models .
  • Co-Treatment Experiments : Combine icariin with pathway inhibitors (e.g., STAT3 inhibitor Stattic or BMP antagonist Noggin) to isolate dominant signaling axes via ALP/mineralization assays .
  • Single-Cell RNA-Seq : Resolve heterogeneous responses in primary osteoblasts to identify subpopulations sensitive to specific pathways .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in icariin's anti-tumor efficacy across cancer types?

Answer:

  • Apoptosis vs. Cytostasis : Distinguish mechanisms using Annexin V/PI staining (apoptosis) vs. cell-cycle analysis (G0/G1 arrest) in models like U2OS (osteosarcoma) vs. MM1.S (myeloma) .
  • Proteomic Profiling : Perform reverse-phase protein arrays (RPPA) to quantify Bcl-2, survivin, and caspase-3 cleavage, correlating with IC₅₀ values .
  • Toxicity Screening : Compare PBMC viability (MTT assay) with cancer cell lines to establish selectivity indices .

Q. What statistical approaches are recommended for analyzing icariin's biphasic effects?

Answer:

  • Nonlinear Regression : Fit dose-response data to sigmoidal or hormetic models (e.g., Brain-Cousens equation) using tools like GraphPad Prism .
  • Multivariate Analysis : Apply PCA to datasets combining ALP activity, ROS levels, and gene expression to identify latent variables driving biphasic trends .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to detect effect sizes ≥20% with α=0.05, ensuring reproducibility in biphasic zones .

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJALUIVHRYQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icarin
Reactant of Route 2
Reactant of Route 2
Icarin
Reactant of Route 3
Reactant of Route 3
Icarin
Reactant of Route 4
Icarin
Reactant of Route 5
Icarin
Reactant of Route 6
Icarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.